molecular formula C18H29NO7 B8116558 CbzNH-PEG5-OH

CbzNH-PEG5-OH

Cat. No. B8116558
M. Wt: 371.4 g/mol
InChI Key: DJHBPKRQVVLEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CbzNH-PEG5-OH is a compound with the CAS Number: 2060574-09-4 and a molecular weight of 371.43 . Its IUPAC name is benzyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate . It is a colorless liquid .


Molecular Structure Analysis

The InChI code for CbzNH-PEG5-OH is 1S/C18H29NO7/c20-7-9-23-11-13-25-15-14-24-12-10-22-8-6-19-18 (21)26-16-17-4-2-1-3-5-17/h1-5,20H,6-16H2, (H,19,21) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

CbzNH-PEG5-OH is a colorless liquid . It should be stored at 0-8°C .

Mechanism of Action

CbzNH-PEG5-OH is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are molecules that can degrade target proteins. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Safety and Hazards

The safety information for CbzNH-PEG5-OH includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

The future directions of CbzNH-PEG5-OH could involve its use in the development of PROTACs . These molecules have shown promise in targeted protein degradation, a field with potential applications in drug discovery and development .

properties

IUPAC Name

benzyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO7/c20-7-9-23-11-13-25-15-14-24-12-10-22-8-6-19-18(21)26-16-17-4-2-1-3-5-17/h1-5,20H,6-16H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHBPKRQVVLEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CbzNH-PEG5-OH

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